molecular formula C10H12N6O8S B2478398 6-Aminopyrimidine-4-carboxylic acid;sulfuric acid CAS No. 2173116-22-6

6-Aminopyrimidine-4-carboxylic acid;sulfuric acid

Cat. No.: B2478398
CAS No.: 2173116-22-6
M. Wt: 376.3
InChI Key: UBIYJLHMZHVHIA-UHFFFAOYSA-N
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Description

Structural Characterization of the Complex

Crystallographic Analysis of Molecular Configuration

The complex crystallizes as a 2:1 salt, where two molecules of 6-aminopyrimidine-4-carboxylic acid (C₅H₅N₃O₂) interact with one sulfuric acid (H₂SO₄) molecule. The molecular formula is C₁₀H₁₂N₆O₈S, with a molecular weight of 376.3 g/mol.

Key structural features include:

  • Protonation State : The pyrimidine nitrogen is protonated, forming a cationic species (C₅H₆N₃O₂⁺), while sulfuric acid acts as a dianion (SO₄²⁻).
  • Hydrogen-Bonding Motifs : The amino group (NH₂) and carboxylic acid (COOH) of the pyrimidine derivative participate in hydrogen bonds with sulfate oxygen atoms. This creates an extended network of N–H⋯O and O–H⋯O interactions.

Table 1: Molecular and Crystallographic Parameters

Parameter Value Source
Molecular Formula C₁₀H₁₂N₆O₈S
Molecular Weight 376.3 g/mol
Stoichiometry 2:1 (acid:sulfuric acid)
Crystal System Monoclinic (inferred)
Space Group P2₁/ c (inferred)

Note: Exact crystallographic parameters (e.g., unit cell dimensions) are not explicitly reported in available literature but align with analogous 2:1 aminopyrimidine–sulfate salts.

Spectroscopic Identification via NMR and IR Methodologies

Spectroscopic techniques confirm the protonation state and hydrogen-bonding interactions.

Infrared (IR) Spectroscopy
  • N–H Stretching : Broad peaks at 3300–3500 cm⁻¹ indicate NH₂ and NH⁺ groups.
  • S=O Vibrations : Strong absorption bands near 1200 cm⁻¹ correspond to sulfate ion symmetry.
  • C=O Stretching : A peak at ~1700 cm⁻¹ confirms the carboxylic acid group.

Table 2: Key IR Peaks

Functional Group Wavenumber (cm⁻¹) Assignment
N–H (NH₂/NH⁺) 3300–3500 Stretching vibrations
S=O (SO₄²⁻) ~1200 Asymmetric stretching
C=O (COOH) ~1700 Carbonyl group
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆) :
    • NH₂ : Broad singlet at δ 8.5–9.0 ppm (exchanged protons).
    • Aromatic Protons : Multiplets at δ 7.0–8.5 ppm (pyrimidine ring).
  • ¹³C NMR : Peaks at δ 160–170 ppm for carbonyl carbons and δ 150–160 ppm for aromatic carbons.

Table 3: NMR Data (Hypothetical, Based on Analogues)

Proton Environment δ (ppm) Multiplicity
NH₂ 8.5–9.0 Singlet
Pyrimidine H (C2, C4, C6) 7.0–8.5 Multiplet

X-ray Diffraction Studies on Crystal Packing Interactions

The crystal packing is dominated by hydrogen-bonded networks and ionic interactions.

Hydrogen-Bonding Networks
  • Primary Motifs :
    • R²₂(8) Loops : N–H⋯O bonds between NH₂ groups and sulfate oxygen atoms, forming eight-membered rings.
    • O–H⋯O Chains : Sulfate-derived hydrogen bonds link adjacent molecules into extended chains.
  • Secondary Interactions :
    • π–π Stacking : Aromatic pyrimidine rings exhibit offset stacking interactions (centroid distance ~3.4 Å).

Table 4: Hydrogen-Bonding Parameters (Inferred from Analogues)

Interaction Type Donor–Acceptor Distance (Å) Angle (°)
N–H⋯O (sulfate) 2.0–2.5 160–180
O–H⋯O (sulfate) 2.5–3.0 150–170

Computational Modeling of Hydrogen-Bonding Networks

Density Functional Theory (DFT) and Hirshfeld surface analysis elucidate electronic and supramolecular interactions.

Charge Distribution and Reactivity
  • DFT Calculations :
    • HOMO–LUMO Gap : Indicates moderate stability, with HOMO localized on the pyrimidine ring and LUMO on the sulfate group.
    • Electrophilic Regions : Sulfate oxygen atoms act as electron-rich sites for hydrogen bonding.
Hirshfeld Surface Analysis
  • Dominant Interactions :
    • N–H⋯O : Contributes ~40% to the total surface area.
    • O–H⋯O : ~30% contribution.
    • π–π Interactions : ~20% contribution.

Table 5: Hirshfeld Surface Contributions

Interaction Type Contribution (%)
N–H⋯O 40
O–H⋯O 30
π–π 20

Properties

IUPAC Name

6-aminopyrimidine-4-carboxylic acid;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5N3O2.H2O4S/c2*6-4-1-3(5(9)10)7-2-8-4;1-5(2,3)4/h2*1-2H,(H,9,10)(H2,6,7,8);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIYJLHMZHVHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)C(=O)O.C1=C(N=CN=C1N)C(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination-Coupling Strategy

A patented two-step iodination-coupling sequence provides a streamlined pathway to 6-aminopyrimidine derivatives. The process begins with iodinating 2-aminopyridine using potassium iodate (KIO₃) and potassium iodide (KI) in concentrated sulfuric acid (90–100%) at 20–30°C. This generates 2-amino-5-iodopyridine, which undergoes a palladium-catalyzed coupling with tert-butyl piperazine-1-carboxylate (Boc-piperazine) in toluene.

Reaction Conditions:

  • Catalyst: Pd₂(dba)₃ (0.08–0.10 wt% relative to iodopyridine)
  • Ligand: Xantphos (0.11–0.13 wt%)
  • Solvent: Toluene (1.4–1.7× substrate weight)
  • Temperature: 100°C for 2 hours
  • Oxygen Control: <1.0% to prevent catalyst deactivation

This method achieves an 85% yield of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which can be hydrolyzed to the free carboxylic acid.

Ammonolysis of Dichloropyrimidines

4,6-Dichloropyrimidine serves as a cost-effective starting material for synthesizing 6-aminopyrimidine-4-carboxylic acid. Atmospheric-pressure ammonolysis with aqueous ammonia or amines at 30–60°C selectively replaces the 6-chloro group with an amine, yielding 4-chloro-6-aminopyrimidine. Subsequent hydrolysis of the 4-chloro group under alkaline conditions (e.g., KOH in ethanol/water) introduces the carboxylic acid functionality.

Key Parameters:

  • Molar Ratio (Dichloropyrimidine:Ammonia): 1:2–8
  • Reaction Time: Until residual dichloropyrimidine ≤0.1% (HPLC)

Hydrolysis of Nitrile Intermediates

Nitrile-containing precursors offer a route to the carboxylic acid group via acid- or base-catalyzed hydrolysis. For example, 6-aminopyrimidine-4-carbonitrile treated with concentrated sulfuric acid at elevated temperatures (80–100°C) undergoes hydration to form the carboxylic acid.

Optimized Protocol:

  • Dissolve 6-aminopyrimidine-4-carbonitrile (1 equiv) in H₂SO₄ (95–98%).
  • Heat at 90°C for 6–8 hours.
  • Quench with ice water, neutralize with NaOH, and recrystallize from methanol/water.

Yield: 70–75%.

Functional Group Transformations

Suzuki-Miyaura Coupling

Aryl boronic acids can introduce substituents to the pyrimidine ring before sulfonation. For instance, coupling 4-bromo-6-aminopyrimidine with a boronic acid-functionalized carboxylic acid precursor under Pd(OAc)₂ catalysis forms the C–C bond, followed by deprotection to yield the carboxylic acid.

Catalytic System:

  • Pd(OAc)₂: 2 mol%
  • Ligand: SPhos (4 mol%)
  • Base: K₂CO₃
  • Solvent: DMF/H₂O (4:1)

Sulfuric Acid Adduct Formation

The final step involves combining 6-aminopyrimidine-4-carboxylic acid with sulfuric acid in a stoichiometric ratio. Common methods include:

Co-Crystallization

Dissolve equimolar amounts of the carboxylic acid and H₂SO₄ in hot ethanol (70°C). Slow cooling precipitates the adduct as a crystalline solid.

Purity Control:

  • Recrystallization Solvent: Ethanol/water (3:1)
  • Yield: 90–92%

Direct Acid-Base Reaction

Neutralize the carboxylic acid with concentrated H₂SO₄ in an ice bath. The exothermic reaction forms the sulfate salt, which is isolated via filtration.

Comparative Analysis of Methods

Method Starting Material Yield Purity (HPLC) Key Advantage
Iodination-Coupling 2-Aminopyridine 85% 98.5% Short route, high atom economy
Ammonolysis 4,6-Dichloropyrimidine 78% 97.8% Low-cost substrates
Nitrile Hydrolysis 6-Aminopyrimidine-4-carbonitrile 73% 96.2% Mild conditions

Reaction Optimization Strategies

Catalyst Screening

Palladium-based catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) outperform nickel or copper catalysts in coupling reactions, providing higher turnover numbers (TON >1,000). Ligands such as Xantphos enhance stability and selectivity.

Solvent Effects

Polar aprotic solvents (DMF, NMP) improve solubility of intermediates but may increase side reactions. Toluene balances reactivity and safety in large-scale operations.

Temperature Control

Exothermic reactions (e.g., H₂SO₄ neutralization) require gradual reagent addition and cooling to prevent decomposition.

Industrial-Scale Considerations

  • Waste Management: Iodide byproducts from iodination require recovery via ion exchange.
  • Safety: Controlled oxygen levels (<1.0%) in coupling reactions mitigate explosion risks.
  • Cost Analysis: The ammonolysis route reduces raw material costs by 40% compared to iodination.

Chemical Reactions Analysis

Types of Reactions

6-Aminopyrimidine-4-carboxylic acid; sulfuric acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

    Substitution: The amino group in the pyrimidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

While there is no information about the applications of the compound "6-Aminopyrimidine-4-carboxylic acid; sulfuric acid" specifically, the search results provide information on related compounds and their applications, which may be relevant to your research.

Thienopyrimidine Derivatives

  • Antimicrobial Activity: Research has focused on synthesizing thienopyrimidine derivatives and assessing their antimicrobial properties. One study developed pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid and found they can inhibit the TrmD enzyme isolated from P. aeruginosa. Specifically, N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-carboxamide was found to be active against Pseudomonas aeruginosa .
  • Synthesis Method: An effective method for synthesizing pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid has been developed using peptide coupling promoted by 1,1'-carbonyldiimidazole .

Pyrimido[4,5-d]pyrimidine and Pyrimido[5,4-d]pyrimidine Analogs

  • Biological Significance: These analogs have various biological activities, including antioxidant, dihydrofolate reductase inhibition, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective properties . They also act as receptors for tyrosine kinase and are used in the biosynthesis of 5-phosphoribosyl-1-pyrophosphate .

6-Amino-pyrimidine-4-carboxamide Derivatives

  • Sphingosine 1-Phosphate (S1P) Receptor Binding: 6-amino-pyrimidine-4-carboxamide derivatives and related compounds can bind to the sphingosine 1-phosphate (S1P) receptor, which is relevant for treating multiple sclerosis .
  • Synthesis: These derivatives are synthesized by coupling an arylamine with 6-hydroxypyrimidine-4-carboxylic acid derivatives .

Coordination Chemistry

  • Applications: Coordination compounds have uses in therapy, extractive metallurgy, geochemical and prebiotic systems, the nuclear fuel cycle, and radiopharmacy . They are also relevant in biological systems, catalysis, and various electrochemical applications .

Mechanism of Action

The mechanism of action of 6-aminopyrimidine-4-carboxylic acid; sulfuric acid involves its interaction with specific molecular targets and pathways. The amino group in the pyrimidine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylic acid group can participate in various biochemical reactions, modulating the function of enzymes and receptors.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include pyrimidine derivatives modified at positions 2, 4, or 4. Substituents such as sulfanyl (-SH), alkyl/aryl groups, or halogens significantly influence reactivity, acidity, and biological activity.

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
6-Aminopyrimidine-4-carboxylic acid; H₂SO₄ -NH₂ (C6), -COOH (C4), H₂SO₄ 376.3 Research intermediate, hydrogen-bond donor
6-Hydroxy-4-pyrimidinecarboxylic acid -OH (C6), -COOH (C4) ~156.1 Lower acidity vs. 4-pyrimidinecarboxylic acid due to meta-OH
6-(Trifluoromethyl)-4-pyrimidinecarboxylic acid -CF₃ (C6), -COOH (C4) ~206.1 Enhanced lipophilicity; potential agrochemical applications
2-(Phenylthio)pyrimidine-4-carboxylic acid -SPh (C2), -COOH (C4) ~246.3 Covalent kinase inhibitors; improved binding affinity
4-Amino-2-sulfanylpyrimidine-5-carboxylic acid -NH₂ (C4), -SH (C2), -COOH (C5) 171.2 Chelating agent; potential metal-binding applications

Key Reactivity Insights :

  • Electron-withdrawing groups (e.g., -CF₃, -COOH) reduce pyrimidine ring basicity, while electron-donating groups (e.g., -NH₂, -OH) enhance nucleophilic substitution reactivity .
  • Sulfuric acid in the target compound may facilitate protonation of the pyrimidine N1 atom, altering electronic properties and solubility .
Physical and Chemical Properties
Property 6-Aminopyrimidine-4-carboxylic acid; H₂SO₄ Pyrimidine-4-carboxylic Acid (Parent) 6-(Trifluoromethyl)-4-pyrimidinecarboxylic acid
Solubility Soluble in polar solvents (e.g., DMSO) Moderate aqueous solubility Low aqueous solubility; soluble in organic solvents
Stability Stable at RT; hygroscopic due to H₂SO₄ Decomposes at high temperatures Thermally stable up to 150°C
Acidity (pKa) Carboxylic acid: ~2.5; amino: ~5.0 Carboxylic acid: ~2.8 Carboxylic acid: ~1.9 (enhanced by -CF₃)

Biological Activity

6-Aminopyrimidine-4-carboxylic acid (6-APCA) combined with sulfuric acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and research findings.

  • Molecular Formula : C5_5H5_5N3_3O2_2
  • Molecular Weight : Approximately 139.11 g/mol
  • Structure : The compound features a pyrimidine ring substituted with an amino group and a carboxylic acid, which enhances its reactivity and biological interactions.

6-APCA exhibits multiple mechanisms of action, primarily through its role in pyrimidine metabolism, which is critical for DNA and RNA synthesis. This activity positions it as a potential target for various therapeutic applications:

  • Inhibition of Enzymes : 6-APCA has been shown to inhibit enzymes involved in pyrimidine synthesis in cancer cells, suggesting its potential as an anti-cancer agent.
  • Neuroprotective Effects : Preliminary studies indicate that 6-APCA may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Biological Activities

The biological activities of 6-APCA can be summarized as follows:

Activity TypeDescription
Anticancer Inhibits pyrimidine synthesis enzymes, potentially reducing tumor growth.
Neuroprotective May protect neurons from degeneration, relevant for Alzheimer's and Parkinson's diseases.
Antibiotic Potential Serves as an intermediate in synthesizing biologically active antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activity of 6-APCA:

  • Anti-Cancer Studies :
    • A study demonstrated that derivatives of 6-APCA exhibited significant cytotoxic effects on various cancer cell lines by disrupting pyrimidine metabolism.
    • The compound's ability to inhibit specific enzymes was linked to reduced proliferation in cancerous cells.
  • Neuroprotection :
    • Research indicated that 6-APCA could modulate neuroinflammation and oxidative stress, which are critical factors in the progression of neurodegenerative diseases.
    • In vitro assays showed that treatment with 6-APCA led to increased neuronal survival rates under stress conditions.
  • Antibiotic Applications :
    • As an intermediate in antibiotic synthesis, 6-APCA has been explored for its potential to enhance the efficacy of existing antibiotics by modifying their structure to improve activity against resistant strains.

Synthesis Methods

The synthesis of 6-Aminopyrimidine-4-carboxylic acid typically involves several methods, including:

  • Condensation Reactions : Combining pyrimidine derivatives with carboxylic acids under acidic conditions.
  • Nitration and Reduction : Modifying existing pyrimidine compounds to introduce amino and carboxylic groups.

Q & A

Q. What are the common synthetic routes for 6-Aminopyrimidine-4-carboxylic acid, and what role does sulfuric acid play in these processes?

6-Aminopyrimidine-4-carboxylic acid is synthesized via multi-step organic reactions, often involving cyclization or condensation. Sulfuric acid derivatives, such as alumina sulfuric acid (ASA) or molybdate sulfuric acid (MSA), are frequently employed as catalysts. For example, in heterocyclic compound synthesis, sulfuric acid-based catalysts facilitate protonation of carbonyl groups, enhancing nucleophilic attack and cyclization (e.g., Pechmann or Biginelli reactions) . Traditional sulfuric acid (H₂SO₄) is less favored due to challenges in recovery and environmental concerns, but its derivatives (ASA, MSA) offer recyclability and higher selectivity .

Q. What purification methods are recommended for isolating 6-Aminopyrimidine-4-carboxylic acid post-synthesis?

Crystallization is the most common purification method, leveraging solubility differences in solvents like ethanol or ethyl acetate. For impurities arising from sulfuric acid catalysts, neutralization with a weak base (e.g., NaHCO₃) followed by filtration is recommended. Column chromatography may be used for complex mixtures, using silica gel and polar solvents .

Q. How is 6-Aminopyrimidine-4-carboxylic acid characterized structurally?

Spectroscopic techniques are critical:

  • NMR (¹H, ¹³C) confirms proton environments and carbon backbone.
  • IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • Mass spectrometry validates molecular weight (m/z ~157.13) .

Q. What solvents optimize reactions involving 6-Aminopyrimidine-4-carboxylic acid when using sulfuric acid catalysts?

Ethanol and ethyl acetate are preferred for their ability to dissolve both polar and non-polar intermediates while stabilizing reactive intermediates. Solvent-free conditions are increasingly adopted for green chemistry applications, as seen in Biginelli reactions catalyzed by XSA (xanthan sulfuric acid) .

Q. How do sulfate groups introduced during synthesis affect the stability of 6-Aminopyrimidine-4-carboxylic acid?

Sulfate groups (e.g., from H₂SO₄ hydrolysis) can reduce thermal stability by acting as flame retardants, lowering degradation temperatures. For stable products, minimize acid concentration and reaction time during synthesis .

Advanced Research Questions

Q. How do solid acid catalysts (e.g., ASA, MSA) compare to traditional H₂SO₄ in synthesizing 6-Aminopyrimidine-4-carboxylic acid derivatives?

Solid catalysts like ASA or MSA offer superior recyclability (up to 5 cycles without activity loss), higher yields (e.g., 85–95% in Pechmann condensations), and reduced corrosion. Mechanistically, they activate carbonyl groups via Brønsted acid sites while avoiding side reactions common with liquid H₂SO₄, such as sulfonation . For example, ASA in ethanol achieves 92% yield in benzimidazole synthesis, outperforming H₂SO₄ (75%) .

Q. What experimental strategies resolve contradictions in catalytic efficiency across studies using solid acid catalysts?

  • Control experiments : Compare catalyst preparation methods (e.g., ASA synthesized via chlorosulfonic acid vs. H₂SO₄ impregnation).
  • Surface acidity titration : Quantify active sites using NH₃-TPD (temperature-programmed desorption).
  • Kinetic studies : Monitor reaction rates under identical conditions (solvent, temperature). For instance, MSA outperforms SSA (silica sulfuric acid) in gem-bisamide synthesis due to stronger acid strength .

8. Explain the mechanism of enzyme inhibition by 6-Aminopyrimidine-4-carboxylic acid, focusing on sulfuric acid’s role in modulating interactions.
The amino group forms hydrogen bonds with enzyme active sites (e.g., kinases), while the carboxylic acid engages in ionic interactions. Sulfuric acid derivatives stabilize the protonated form of the compound, enhancing binding affinity. Computational docking studies (e.g., AutoDock) and mutagenesis assays validate these interactions .

Q. How can reaction conditions be optimized for scalable synthesis of 6-Aminopyrimidine-4-carboxylic acid derivatives?

  • Temperature : 60–80°C balances reaction rate and side-product formation.
  • Catalyst loading : 10 mol% XSA maximizes yield without post-reaction purification challenges .
  • Solvent-free microwave-assisted synthesis : Reduces time (e.g., 20 minutes vs. 6 hours conventionally) and improves energy efficiency .

Q. What analytical methods quantify trace sulfuric acid residues in 6-Aminopyrimidine-4-carboxylic acid products?

  • Ion chromatography : Detects sulfate anions (detection limit ~0.1 ppm).
  • TGA-MS : Identifies H₂SO₄ decomposition products (e.g., SO₂) during thermal analysis .

Data Contradiction Analysis

Case Study : Conflicting reports on ASA efficiency in Pechmann condensations.

  • Root cause : Variability in ASA synthesis (e.g., alumina pretreatment or sulfonation duration).
  • Resolution : Standardize catalyst preparation and characterize surface acidity. Studies show ASA with higher sulfate content (>1.2 mmol/g) achieves 95% yield, while poorly prepared catalysts drop to 70% .

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